Fedratinib Hydrochloride

Catalog No.
S527834
CAS No.
1374744-69-0
M.F
C27H40Cl2N6O4S
M. Wt
615.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fedratinib Hydrochloride

CAS Number

1374744-69-0

Product Name

Fedratinib Hydrochloride

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride

Molecular Formula

C27H40Cl2N6O4S

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl

solubility

Soluble in DMSO

Synonyms

Fedratinib dihydrochloride hydrate; SAR302503; SAR-302503; SAR 302503; TG101348; TG-101348; TG 101348;

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl

The exact mass of the compound Fedratinib dihydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Myeloproliferative Neoplasms (MPN):

  • Fedratinib dihydrochloride monohydrate is being studied as a treatment for myeloproliferative neoplasms (MPN), a group of blood cancers characterized by excessive production of mature blood cells.
  • Its mechanism of action involves inhibiting JAK2 and FLT3 enzymes, which play a crucial role in the growth and survival of MPN cells.
  • Clinical trials have shown promising results in reducing spleen size and symptom burden in patients with MPN. Source: (Huynh et al., 2016)

Other Malignancies:

  • Research is ongoing to explore the potential benefits of Fedratinib dihydrochloride monohydrate in other types of cancers.
  • Studies are investigating its efficacy in treating solid tumors, such as cholangiocarcinoma (bile duct cancer) and gastrointestinal stromal tumors (GIST).
  • The rationale behind this application lies in its ability to target specific signaling pathways involved in tumor development and progression. Source: (Kumari et al., 2013):

JAK-STAT Pathway Inhibition:

  • Fedratinib dihydrochloride monohydrate's primary mechanism of action involves targeting the JAK-STAT signaling pathway.
  • This pathway is crucial for various cellular functions, including cell growth, proliferation, and differentiation.
  • By inhibiting JAK2 and FLT3 enzymes, Fedratinib dihydrochloride monohydrate disrupts this pathway, potentially leading to the death of cancer cells. Source: (Stopfer et al., 2011):

Fedratinib Hydrochloride is a potent tyrosine kinase inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer characterized by the replacement of normal marrow with fibrous tissue. This compound, also known as SAR302503, selectively inhibits Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which play crucial roles in hematopoietic signaling pathways. By inhibiting these kinases, Fedratinib disrupts abnormal signaling that leads to cell proliferation and survival in myelofibrosis patients .

Chemical Structure

The chemical formula for Fedratinib Hydrochloride is C27H40Cl2N6O4S, with a molecular weight of approximately 615.62 g/mol. Its structure includes a sulfonamide group and an anilinopyrimidine derivative, contributing to its biological activity .

Primarily during its metabolic processing. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19, leading to the formation of several metabolites. The primary metabolic pathway involves oxidation and subsequent conjugation reactions that facilitate its elimination from the body .

Fedratinib Hydrochloride can be synthesized through a two-step process involving:

  • Metal-Catalyzed Coupling Reaction: This step forms the core structure of the anilinopyrimidine derivative.
  • Acid-Mediated Nucleophilic Aromatic Substitution Reaction: This step introduces the sulfonamide group, completing the synthesis of Fedratinib Hydrochloride .

The synthesis requires careful control of reaction conditions to ensure high yield and purity.

Fedratinib Hydrochloride is primarily used for:

  • Treatment of Myelofibrosis: It is indicated for patients with intermediate-2 or high-risk primary or secondary myelofibrosis.
  • Management of Symptoms: Patients often experience relief from symptoms such as fatigue, night sweats, and splenomegaly when treated with this compound .

Additionally, ongoing research is exploring its potential applications in other hematological malignancies.

Fedratinib Hydrochloride has been studied for various drug interactions:

  • Drug-Drug Interactions: Co-administration with strong CYP3A4 inhibitors may increase fedratinib plasma concentrations, necessitating dosage adjustments. Conversely, CYP3A4 inducers can decrease its effectiveness.
  • Drug-Food Interactions: A high-fat meal does not significantly affect the absorption profile of fedratinib .
  • Adverse Reactions: Common side effects include anemia, diarrhea, nausea, and fatigue. Serious adverse reactions may include encephalopathy and thrombocytopenia .

Several compounds share structural or functional similarities with Fedratinib Hydrochloride:

Compound NameMechanism of ActionIndication
RuxolitinibJAK1/JAK2 inhibitorMyelofibrosis
BaricitinibJAK1/JAK2 inhibitorRheumatoid arthritis
TofacitinibJAK1 inhibitorRheumatoid arthritis
MomelotinibJAK1/JAK2 inhibitorMyelofibrosis

Uniqueness

Fedratinib stands out due to its selectivity for JAK2 over other kinases, which may lead to fewer off-target effects compared to other inhibitors like Ruxolitinib. Its unique chemical structure allows it to effectively manage symptoms specific to myelofibrosis while minimizing adverse effects associated with broader kinase inhibition .

Fedratinib hydrochloride represents a dihydrochloride monohydrate salt form of the parent compound fedratinib, an anilinopyrimidine derivative used as a Janus kinase 2 inhibitor [1] [10] [13]. The base compound fedratinib possesses the molecular formula C₂₇H₃₆N₆O₃S with a molecular weight of 524.68 grams per mole [5] [7] [9]. The hydrochloride salt form exhibits the molecular formula C₂₇H₄₀Cl₂N₆O₄S, incorporating two hydrochloride ions and one water molecule, resulting in a molecular weight of 615.62 grams per mole [1] [2] [4].

The Chemical Abstracts Service registry number for the base compound is 936091-26-8, while the hydrochloride salt form carries the registry number 1374744-69-0 [1] [4] [5]. The complete International Union of Pure and Applied Chemistry name for the salt form is N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzene-1-sulfonamide dihydrochloride monohydrate [1] [2] [14]. The empirical formula of the commercial pharmaceutical form is specifically denoted as C₂₇H₃₆N₆O₃S·2HCl·H₂O [1] [4] [14].

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC₂₇H₃₆N₆O₃SC₂₇H₄₀Cl₂N₆O₄S
Molecular Weight524.68 g/mol615.62 g/mol
CAS Registry Number936091-26-81374744-69-0
InChI KeyJOOXLOJCABQBSG-UHFFFAOYSA-NQAFZLTVOFJHYDF-UHFFFAOYSA-N

Structural Features and Functional Groups

Fedratinib hydrochloride belongs to the anilinopyrimidine class of compounds, characterized by a complex molecular architecture that facilitates its kinase inhibitory activity [10] [11] [13]. The structural framework comprises three principal components: a diaminopyrimidine core, a benzenesulfonamide moiety, and a phenoxyethyl pyrrolidine substituent [11] [13].

The pyrimidine ring system serves as the central scaffold, bearing a methyl group at the 5-position and two amino substituents that participate in critical hydrogen bonding interactions [11] [13]. The aniline portion features a para-substituted phenyl ring connected through an ethoxy linker to a pyrrolidine heterocycle, which contributes to the compound's three-dimensional conformation and receptor binding characteristics [11] [13].

The benzenesulfonamide functional group contains a tert-butyl substituent attached to the nitrogen atom of the sulfonamide moiety [1] [13]. This structural element exhibits significant importance for the compound's binding affinity and selectivity profile toward Janus kinase 2 [11] [13]. The sulfonamide group establishes potential hydrogen bond interactions with the target protein's adenosine triphosphate binding site [11] [13].

The pyrrolidine ring system contributes to the overall lipophilicity and membrane permeability characteristics of the compound [2] [13]. The five-membered saturated nitrogen heterocycle provides conformational flexibility while maintaining specific spatial orientation requirements for optimal binding interactions [11] [13].

Salt Forms and Hydrate Variants

Fedratinib hydrochloride exists primarily as a dihydrochloride monohydrate salt form, which represents the standard pharmaceutical formulation utilized in commercial preparations [1] [14] [17]. This salt formation involves the protonation of two basic nitrogen centers within the molecule, specifically targeting the pyrrolidine nitrogen and one of the pyrimidine nitrogen atoms [1] [14].

The stoichiometric relationship in the dihydrochloride monohydrate form follows a 1:2:1 ratio of fedratinib base to hydrochloride ions to water molecules [1] [14] [17]. The incorporation of water molecules into the crystal lattice contributes to the overall stability and solid-state properties of the pharmaceutical compound [14] [17].

In commercial formulations, the conversion factor between the base compound and the salt form requires consideration, where 100 milligrams of fedratinib base corresponds to 117.3 milligrams of fedratinib dihydrochloride monohydrate [14] [17]. This equivalency factor proves essential for accurate pharmaceutical calculations and formulation development [14] [17].

Salt Form ParameterValueDescription
Standard FormDihydrochloride monohydratePrimary pharmaceutical salt
Stoichiometry1:2:1Drug:HCl:H₂O ratio
Molecular FormulaC₂₇H₃₆N₆O₃S·2HCl·H₂OComplete salt formulation
Base Equivalence100 mg base = 117.3 mg saltConversion factor

Crystallography and Solid-State Forms

Polymorphs and Amorphous Forms

Polymorph screening investigations for fedratinib hydrochloride have revealed the existence of multiple crystalline forms through systematic crystallization studies [19]. The Food and Drug Administration documentation indicates that polymorph screening revealed multiple crystalline forms of the compound, suggesting the potential for polymorphic behavior under different crystallization conditions [19].

The thermodynamically stable form under ambient conditions represents the primary polymorph utilized in pharmaceutical applications [19]. However, the complete characterization of all potential polymorphic forms requires extensive screening protocols involving various solvent systems, temperature conditions, and crystallization methodologies [43] [45].

Amorphous forms of fedratinib hydrochloride may be generated through specific processing conditions, including rapid precipitation, freeze-drying, or mechanical stress applications [43] [45]. These amorphous materials typically exhibit enhanced dissolution rates compared to crystalline forms but may demonstrate reduced physical stability during storage [43] [45].

Co-crystals and Solvate Complexes

Co-crystal formation represents an emerging area of pharmaceutical solid-state chemistry that may apply to fedratinib hydrochloride development [25] [28]. Co-crystallization involves the combination of the active pharmaceutical ingredient with co-former molecules through non-covalent interactions, potentially modifying solubility and bioavailability characteristics [25] [28].

Solvate complexes, including hydrates beyond the standard monohydrate form, may form under specific crystallization conditions involving organic solvents [25] [28]. These solvate structures incorporate solvent molecules within the crystal lattice, influencing the overall physicochemical properties of the solid form [25] [28].

The systematic exploration of co-crystal and solvate possibilities requires comprehensive screening approaches utilizing various co-former candidates and solvent systems [25] [28]. Such investigations contribute to intellectual property development and provide alternative solid forms with potentially improved pharmaceutical properties [25] [28].

Preparation Methods for Different Crystal Forms

Crystal form preparation methodologies for fedratinib hydrochloride involve multiple crystallization techniques designed to access different polymorphic modifications [43] [47] [49]. Solvent-mediated crystallization represents the primary approach, utilizing various organic solvents and solvent mixtures to control nucleation and growth processes [47] [49].

Temperature-controlled crystallization protocols include slow cooling from elevated temperatures, isothermal crystallization at specific temperature points, and thermocycling between different temperature ranges [47] [49]. These thermal treatments facilitate the exploration of temperature-dependent polymorphic transformations [47] [49].

Evaporative crystallization methods involve the controlled removal of solvent from supersaturated solutions, allowing for gradual crystal growth under kinetically controlled conditions [47] [49]. The evaporation rate significantly influences the resulting crystal quality and polymorphic outcome [47] [49].

Antisolvent precipitation techniques utilize the addition of miscible antisolvents to induce rapid supersaturation and crystallization [49]. This approach may favor the formation of metastable polymorphs or amorphous materials depending on the precipitation rate and conditions [49].

Solubility Profiles and Stability

Fedratinib hydrochloride exhibits pronounced pH-dependent solubility characteristics that significantly impact its pharmaceutical behavior [14] [22] [29]. Under acidic conditions at pH 1, the compound demonstrates free solubility with concentrations exceeding 100 milligrams per milliliter [14] [22] [29]. This high solubility under acidic conditions results from the protonation of basic nitrogen centers, enhancing water solubility through ionic interactions [29].

In neutral aqueous environments at pH 7.4, fedratinib hydrochloride shows practically insoluble behavior with solubility limited to approximately 4 micrograms per milliliter [14] [22] [29]. This dramatic reduction in solubility reflects the compound's intrinsic lipophilic character when in its non-ionized state [14] [22] [29].

Predictive computational models estimate the intrinsic water solubility at approximately 0.00949 milligrams per milliliter, consistent with the experimental observations under neutral pH conditions [2]. The compound demonstrates high protein binding exceeding 92 percent, indicating strong interactions with plasma proteins [17] [22].

Bioavailability studies reveal that fedratinib achieves approximately 63 to 77 percent oral absorption, suggesting reasonable pharmaceutical performance despite the solubility limitations [17] [21]. The effective half-life extends to 41 hours, while the terminal half-life reaches 114 hours, indicating prolonged systemic exposure [17] [21].

Storage stability requirements specify maintenance at -20 degrees Celsius for powder forms, providing stability for three years, while 4 degrees Celsius storage ensures two years of stability [6] [8]. Solution preparations require storage at -80 degrees Celsius for six months or -20 degrees Celsius for one month [6] [8].

pH ConditionSolubilityStability Characteristics
pH 1.0>100 mg/mLFreely soluble
pH 7.44 μg/mLPractically insoluble
Intrinsic0.00949 mg/mLPredicted value
Protein Binding>92%High affinity
Bioavailability63-77%Moderate absorption

Spectroscopic and Thermal Characterization

X-Ray Powder Diffraction (XRPD)

X-ray powder diffraction serves as the definitive analytical technique for identifying and characterizing the crystalline forms of fedratinib hydrochloride [31] [35]. This technique exploits the interaction between X-rays and the crystalline lattice to generate unique diffraction patterns that serve as fingerprints for specific polymorphic forms [31] [35].

Standard laboratory XRPD instrumentation typically employs copper K-alpha radiation at a wavelength of 1.54 angstroms, operating under conditions of 45 kilovolts and 40 milliamperes [33]. Analysis ranges generally span from 3 to 50 degrees two-theta using step sizes of 0.02 degrees for adequate resolution [33] [35].

Synchrotron X-ray powder diffraction offers enhanced capabilities for fedratinib hydrochloride characterization, providing superior angular resolution, counting statistics, and energy tunability compared to laboratory sources [31] [35]. The intense synchrotron radiation enables detection limits approaching 0.01 percent by weight for minority phases in pharmaceutical mixtures [31] [35].

The high-resolution capabilities of synchrotron facilities facilitate the identification of subtle polymorphic differences and enable quantitative phase analysis in complex pharmaceutical systems [31] [35]. Fast acquisition times ranging from milliseconds to minutes allow for kinetic studies of crystalline transformations while minimizing radiation damage to organic compounds [31] [35].

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry provides critical thermal characterization data for fedratinib hydrochloride, measuring heat capacity changes associated with thermal transitions [32] [33] [36]. The technique measures the heat flow difference between the sample and a reference material as both are subjected to controlled temperature programming [32] [36].

Standard DSC protocols for fedratinib hydrochloride involve heating samples of 2 to 3 milligrams in sealed aluminum pans from 25 degrees Celsius to 250 degrees Celsius at heating rates of 10 degrees Celsius per minute [33]. This temperature range encompasses potential melting, decomposition, and polymorphic transformation events [33].

The thermal analysis reveals important thermodynamic parameters including melting points, enthalpies of fusion, and glass transition temperatures where applicable [32] [36]. Integration of the melting endotherm provides quantitative enthalpy measurements that characterize the thermal stability and polymorphic relationships [32] [36].

Differential scanning calorimetry data interpretation requires careful consideration of potential overlapping thermal events, including dehydration, polymorphic transitions, and decomposition processes [32] [33] [36]. The technique proves particularly valuable for identifying thermal events that may impact pharmaceutical processing and storage conditions [32] [36].

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis complements differential scanning calorimetry by measuring mass changes as a function of temperature, providing essential information about thermal decomposition and dehydration behavior [33] [36] [40]. For fedratinib hydrochloride, thermogravimetric analysis proves particularly important due to observed anomalies in differential scanning calorimetry thermograms [33].

Standard thermogravimetric analysis protocols utilize sample sizes of 5 to 10 milligrams in platinum pans, with heating rates of 10 degrees Celsius per minute under nitrogen atmosphere [33]. The analysis continues until weight loss exceeds 80 percent of the initial sample weight or reaches a maximum temperature of 400 degrees Celsius [33].

The technique enables precise quantification of water content in hydrated forms, confirming the monohydrate stoichiometry and identifying potential dehydration temperatures [33] [36]. Weight loss patterns provide insights into the thermal stability range and decomposition onset temperatures [33] [36].

Thermogravimetric analysis data interpretation focuses on identifying distinct weight loss events corresponding to dehydration, desolvation, or decomposition processes [33] [36]. The derivative thermogravimetric curve enhances the resolution of overlapping thermal events and facilitates accurate determination of transition temperatures [33] [36].

Analytical TechniqueTemperature RangeSample SizeKey Parameters
XRPDAmbient10-100 mgDiffraction pattern, peak positions
DSC25-250°C2-3 mgMelting point, enthalpy of fusion
TGA25-400°C5-10 mgWeight loss, decomposition temperature

Fedratinib hydrochloride is a small-molecule tyrosine-kinase inhibitor designed to preferentially block the catalytic activity of the serine-threonine kinase Janus kinase two and the receptor tyrosine kinase Fms-like tyrosine kinase three. In biochemical kinase-panel assays using purified enzymes, the compound achieved a half-maximal inhibitory concentration of approximately three nanomoles per litre against Janus kinase two while retaining only modest activity against related family members and most other tested kinases [1] [2]. Parallel radiometric assays confirmed potent inhibition of wild-type and V617F-mutant Janus kinase two, as well as single-digit-nanomolar inhibition of Fms-like tyrosine kinase three (table 1) [1] [3]. Functional studies in HEL erythroleukaemia cells and BaF3 murine pro-B cells engineered to over-express Janus kinase two V617F demonstrated dose-dependent suppression of cell proliferation that tracked closely with suppression of phosphorylated signal transducer and activator of transcription five [4] [5].

Table 1 Biochemical potency of fedratinib hydrochloride against selected kinases

KinaseHalf-maximal inhibitory concentration (nM)Fold-selectivity vs. Janus kinase twoKey references
Janus kinase two (wild-type)3 [1]11, 8
Janus kinase two V617F3 [1]11
Fms-like tyrosine kinase three15 [3]539
Janus kinase one105 [2]358
Janus kinase three1008 [2]3368
Tyrosine kinase two217 [2]728
Rearranged during transfection48 [3]1639

Adenosine-Triphosphate-Competitive Inhibition Dynamics

Kinetic studies using recombinant Janus kinase two catalytic domain demonstrated classical competitive behaviour versus adenosine triphosphate: increasing co-substrate concentrations shifted the apparent half-maximal inhibitory concentration of fedratinib to higher values, consistent with type I occupancy of the active conformation [5]. Crystal structures (Protein Data Bank entry 6VNE) revealed that the diaminopyrimidine scaffold nests in the hinge pocket, forming two backbone hydrogen bonds with Leu-nine-hundred-thirty-two and van-der-Waals contacts with the glycine-rich loop and Asp-Phe-Gly motif [6] [7]. Unlike ruxolitinib, however, fedratinib can also engage the peptide-substrate groove (see section 3.5), a dual-site interaction thought to underpin its resilience to resistance mutations [5] [8].

Impact on the Janus-Kinase–Signal-Transducer-and-Activator-of-Transcription Pathway

In cytokine-dependent cellular models, fedratinib rapidly extinguished constitutive phosphorylation of signal transducer and activator of transcription five and signal transducer and activator of transcription three, blocked downstream transcriptional signatures, and normalised aberrant inflammatory-cytokine output [9] [10]. In murine bone-marrow-transplant models harbouring the V617F allele, once-daily oral dosing reduced splenic mass, curtailed extramedullary haematopoiesis, and lengthened survival in correlation with decreased phosphorylated signal transducer and activator of transcription five in splenocytes [9] [4].

Table 2 Representative cellular read-outs after fedratinib exposure

Model systemEndpointConcentration yielding fifty-percent effectObservationReference
HEL cellsPhosphorylated signal transducer and activator of transcription five250 nMComplete loss within two hours7
BaF3-Janus-kinase-two V617FCell-viability assay270 nMGrowth inhibition45
V617F-driven murine modelSplenic weight reduction20 mg kg⁻¹ day⁻¹-40% after fourteen days4

Binding Affinity and Selectivity Profiles

Thermodynamic profiling by fluorescence-polarisation displacement showed equilibrium dissociation constants of approximately four-point-three nanomoles per litre for Janus kinase two versus two-hundred-fifty-eight nanomoles per litre for Janus kinase one, eighty-five nanomoles per litre for Janus kinase three, and two-hundred-seventeen nanomoles per litre for Tyrosine kinase two, yielding a six-fold to seventy-fold selectivity window (table 3) [2]. Microscale thermophoresis experiments further identified high-affinity binding (twenty-one nanomoles per litre) to the substrate-recognition cleft of Janus kinase two, whereas affinity for the adenosine triphosphate pocket was in the low-micromolar range (eight-point-three micromoles per litre) [5].

Table 3 Equilibrium dissociation constants determined for fedratinib hydrochloride

Protein targetEquilibrium dissociation constant (nM)MethodReference
Janus kinase two catalytic domain4.3Fluorescence polarisation8
Janus kinase one catalytic domain258As above8
Janus kinase three catalytic domain85As above8
Tyrosine kinase two catalytic domain217As above8
Janus kinase two substrate site21Microscale thermophoresis22
Janus kinase two adenosine-triphosphate site8307Microscale thermophoresis22

Molecular Docking and Computational Modelling Studies

Structure-guided design campaigns used homology models based on Protein Data Bank template 2B7A to evolve fedratinib from a micromolar pyrimidine lead to a compound with single-digit-nanomolar potency against Janus kinase two [11]. Subsequent blind-docking simulations employing AutoDock and SwissDock identified two energetically favourable binding poses: (1) canonical adenosine-triphosphate hinge binding and (2) deep insertion into the peptide-substrate channel adjacent to the activation loop [5]. Molecular-dynamics trajectories (fifty-nanosecond timescale) demonstrated stable hydrogen-bonding to Glu-one-thousand-sixteen within the substrate pocket, supporting preferential occupancy of that site [5]. Dual-site engagement rationalises experimental findings that substrate-site mutations diminish catalytic activity and fail to confer resistance, whereas classical gatekeeper mutations at Met-nine-hundred-twenty-nine do not abrogate inhibition [8]. High-resolution crystallography (Protein Data Bank entry 6VNE) later validated the predicted adenosine-triphosphate-site orientation and confirmed shape complementarity between the diaminopyrimidine core and the Leu-nine-hundred-thirty-two hinge backbone [6] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

614.2208803 g/mol

Monoisotopic Mass

614.2208803 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UH9J2HBQWJ

Drug Indication

Inrebic is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis, post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis who are Janus Associated Kinase (JAK) inhibitor naïve or have been treated with ruxolitinib.

FDA Medication Guides

Inrebic
Fedratinib Hydrochloride
CAPSULE;ORAL
IMPACT
05/15/2023

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-15-2023
1: Blair HA. Fedratinib: First Approval. Drugs. 2019 Oct;79(15):1719-1725. doi: 10.1007/s40265-019-01205-x. Review. PubMed PMID: 31571162.
2: Singer JW, Al-Fayoumi S, Taylor J, Velichko S, O'Mahony A. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS One. 2019 Sep 27;14(9):e0222944. doi: 10.1371/journal.pone.0222944. eCollection 2019. PubMed PMID: 31560729; PubMed Central PMCID: PMC6764664.
3: Fedratinib Becomes New Option in Myelofibrosis. Cancer Discov. 2019 Oct;9(10):1332. doi: 10.1158/2159-8290.CD-NB2019-102. Epub 2019 Aug 30. PubMed PMID: 31471287.
4: Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PubMed PMID: 31444617; PubMed Central PMCID: PMC6768916.
5: Chen D, Zhang F, Wang J, He H, Duan S, Zhu R, Chen C, Yin L, Chen Y. Biodegradable Nanoparticles Mediated Co-delivery of Erlotinib (ELTN) and Fedratinib (FDTN) Toward the Treatment of ELTN-Resistant Non-small Cell Lung Cancer (NSCLC) via Suppression of the JAK2/STAT3 Signaling Pathway. Front Pharmacol. 2018 Nov 13;9:1214. doi: 10.3389/fphar.2018.01214. eCollection 2018. PubMed PMID: 30483119; PubMed Central PMCID: PMC6242943.
6: Correction to "Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters". Drug Metab Dispos. 2017 Nov;45(11):1146-1147. doi: 10.1124/dmd.116.073338err. PubMed PMID: 28974558.
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8: Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PubMed PMID: 28109775.
9: Giacomini MM, Hao J, Liang X, Chandrasekhar J, Twelves J, Whitney JA, Lepist EI, Ray AS. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metab Dispos. 2017 Jan;45(1):76-85. Epub 2016 Nov 1. Erratum in: Drug Metab Dispos. 2017 Nov;45(11):1146-1147. PubMed PMID: 27803021.
10: Zhang M, Xu C, Ma L, Shamiyeh E, Yin J, von Moltke LL, Smith WB. Effect of food on the bioavailability and tolerability of the JAK2-selective inhibitor fedratinib (SAR302503): Results from two phase I studies in healthy volunteers. Clin Pharmacol Drug Dev. 2015 Jul;4(4):315-21. doi: 10.1002/cpdd.161. Epub 2014 Oct 27. PubMed PMID: 27136912.
11: Jamieson C, Hasserjian R, Gotlib J, Cortes J, Stone R, Talpaz M, Thiele J, Rodig S, Pozdnyakova O. Effect of treatment with a JAK2-selective inhibitor, fedratinib, on bone marrow fibrosis in patients with myelofibrosis. J Transl Med. 2015 Sep 10;13:294. doi: 10.1186/s12967-015-0644-4. PubMed PMID: 26357842; PubMed Central PMCID: PMC4566296.
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